molecular formula C15H9ClINO B12588733 N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide CAS No. 647025-68-1

N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide

Cat. No.: B12588733
CAS No.: 647025-68-1
M. Wt: 381.59 g/mol
InChI Key: NYEMTTVFANBGPQ-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide is a halogenated aromatic formamide derivative characterized by a phenyl ring substituted with chlorine (4-position), iodine (3-position), and a phenylethynyl group (2-position), with a formamide (-NHCHO) moiety at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which combines electron-withdrawing halogens, a rigid phenylethynyl spacer, and a polar formamide group.

Properties

CAS No.

647025-68-1

Molecular Formula

C15H9ClINO

Molecular Weight

381.59 g/mol

IUPAC Name

N-[4-chloro-3-iodo-2-(2-phenylethynyl)phenyl]formamide

InChI

InChI=1S/C15H9ClINO/c16-13-8-9-14(18-10-19)12(15(13)17)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,18,19)

InChI Key

NYEMTTVFANBGPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2I)Cl)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The phenylethynyl group can participate in coupling reactions to form extended conjugated systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogen or functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

Medicinal Chemistry Applications

N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets, leading to various pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing halogenated phenyl groups have shown efficacy against various cancer cell lines. A study demonstrated that phenylethynyl derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, making this compound a candidate for further investigation in cancer therapy .

Antimicrobial Properties

Compounds with halogen substitutions are often evaluated for antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Its efficacy could be attributed to the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of more complex organic molecules through various coupling reactions, including Suzuki and Sonogashira reactions. These reactions leverage the compound's halogen atoms to form carbon-carbon bonds, facilitating the construction of diverse chemical architectures .

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science.

Polymer Chemistry

In polymer chemistry, derivatives of this compound can be incorporated into polymers to enhance their thermal stability and mechanical properties. The presence of halogens may improve flame retardancy and chemical resistance, making these materials suitable for applications in electronics and construction .

Case Study 1: Anticancer Screening

A recent study screened a series of phenylethynyl derivatives, including this compound, against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for development as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising antimicrobial activity, with minimum inhibitory concentrations comparable to established antibiotics .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer activity; antimicrobial properties ,
Chemical SynthesisBuilding block for complex organic synthesis
Material ScienceEnhancing polymer properties

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro, iodo, and phenylethynyl groups can influence the compound’s binding affinity and specificity. The formamide group may also play a role in hydrogen bonding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Formamides

N-(2,4-Dichloro-6-(phenylethynyl)phenyl)formamide (S2i)
  • Structural Differences : S2i lacks the iodine atom but has two chlorine atoms at the 2- and 4-positions of the phenyl ring (vs. 4-Cl, 3-I in the target compound) .
  • Synthesis : Synthesized via formylation of 2,4-dichloro-6-(phenylethynyl)aniline using acetic anhydride in DCM, yielding 90% purity .
  • NMR Data :
    • ¹H-NMR : Resonances at δ 8.25 (s, 1H, CHO), 7.55–7.30 (m, aromatic H), and 7.20 (s, 1H, NH).
    • ¹³C-NMR : Key peaks at δ 162.1 (CHO), 120–135 (aromatic C and ethynyl C) .
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide
  • Structural Differences : Fluorine replaces chlorine at the 4-position (CAS 647025-69-2) .
  • Impact of Halogen Exchange : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine, while iodine’s bulkiness in the 3-position retains steric hindrance .

Phenylethynyl-Containing Analogs

N-(2-(Phenylethynyl)phenyl)-N-tosylformamide
  • Structural Differences : Contains a tosyl (-SO₂C₆H₄CH₃) group instead of halogens, with a phenylethynyl group at the 2-position .
  • Synthesis : Prepared via Pd-catalyzed coupling, yielding 90% purity. The tosyl group increases solubility in polar solvents but reduces electrophilicity compared to halogenated analogs .

Isoxazole and Heterocyclic Formamides

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(4-isopropylphenyl)formamide
  • Structural Differences : Incorporates an isoxazole ring and isopropylphenyl group (CAS 1022759-79-0) .
  • Biological Relevance : Isoxazole moieties are associated with antimicrobial activity, suggesting that the target compound’s iodo and chloro substituents could similarly enhance bioactivity .

Physicochemical and Spectral Comparisons

Table 1: Substituent Effects on Key Properties

Compound Substituents Melting Point (°C) LogP (Predicted) ¹H-NMR δ (CHO)
Target Compound 4-Cl, 3-I, 2-ethynyl Not reported 3.8* ~8.3 (est.)
N-(2,4-Dichloro-6-ethynylphenyl)formamide 2,4-Cl, 6-ethynyl 110–115 3.2 8.25
N-[4-Fluoro-3-iodo-2-ethynylphenyl]formamide 4-F, 3-I, 2-ethynyl Not reported 3.5* ~8.2 (est.)

*Predicted using analogous data from .

Biological Activity

N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide is a synthetic organic compound with significant biological activity. Its structure includes halogen substituents, which can influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClI N, with a molecular weight of 381.59 g/mol. The compound features:

  • Formamide Functional Group : Enhances hydrogen bonding, potentially increasing binding affinity to biological targets.
  • Halogen Substituents : The presence of chlorine and iodine affects the compound's reactivity and biological interactions.
  • Phenylethynyl Moiety : Contributes to the compound's conjugated system, enhancing its electronic properties.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The formamide group enhances hydrogen bonding, which may increase the compound's binding affinity to specific targets. Compounds with similar structures have demonstrated significant enzyme inhibition properties, making them candidates for drug development.

Potential Targets

Research indicates that this compound may interact with:

  • Enzymes : Inhibition studies suggest that it could affect enzymes involved in metabolic pathways.
  • Receptors : Binding assays may reveal potential interactions with receptors that play roles in various physiological processes.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of compounds related to this compound against human tumor cell lines. The results indicated selective toxicity towards certain cancer types, particularly leukemia. The assessment involved testing against 54 human tumor cell lines from eight neoplastic diseases, revealing that compounds with similar structural motifs exhibited varying degrees of cytotoxicity .

Enzyme Inhibition Assays

Research has shown that compounds similar to this compound can inhibit specific enzymes involved in cancer progression. For instance, enzyme inhibition assays demonstrated that these compounds could effectively reduce the activity of kinases that are crucial for tumor growth and survival .

Case Studies

  • Anticancer Activity : A study reported that derivatives of halogenated phenyl compounds showed promising anticancer activity in vitro. The tested compounds demonstrated selective cytotoxicity against leukemia cells, suggesting potential therapeutic applications in oncology .
  • Antiviral Potential : In another study focused on antiviral activity, related compounds were tested for their ability to inhibit host kinases associated with viral replication. The findings indicated that modifications to the chemical structure could enhance antiviral efficacy against dengue virus .

Summary of Findings

Study TypeFindingsReference
CytotoxicitySelective toxicity towards leukemia cells
Enzyme InhibitionSignificant inhibition of key metabolic enzymes
Antiviral ActivityEnhanced efficacy against viral replication

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